molecular formula C9H8ClNO B14408122 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole CAS No. 82891-77-8

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole

Katalognummer: B14408122
CAS-Nummer: 82891-77-8
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: YVFGKLOCLJNMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazoles, dihydrooxazoles, and various functionalized derivatives that can be further utilized in synthetic applications .

Wissenschaftliche Forschungsanwendungen

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

82891-77-8

Molekularformel

C9H8ClNO

Molekulargewicht

181.62 g/mol

IUPAC-Name

2-(3-chlorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2

InChI-Schlüssel

YVFGKLOCLJNMLH-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=N1)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.